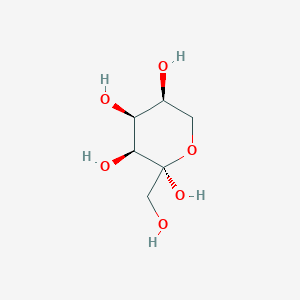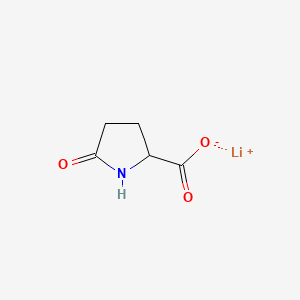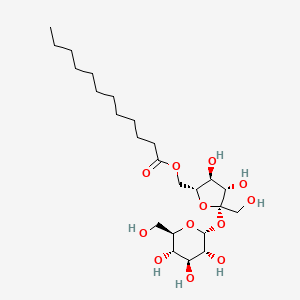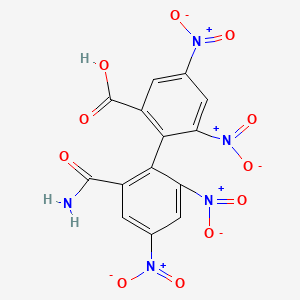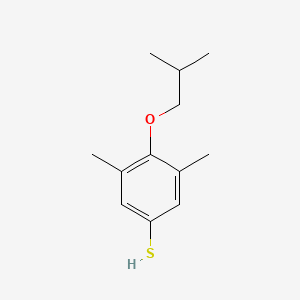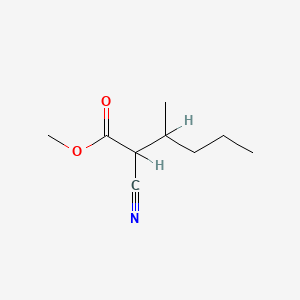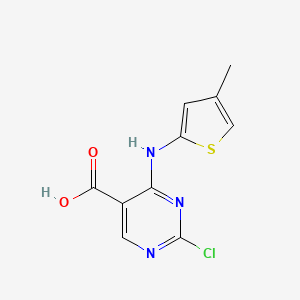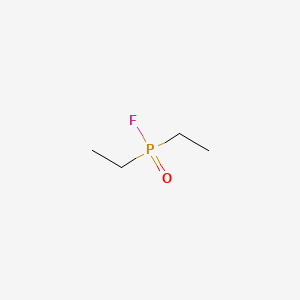
Fluorodiethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorodiethylphosphine oxide is an organophosphorus compound with the chemical formula C₄H₁₀FOP It is characterized by the presence of a phosphorus atom bonded to two ethyl groups, one fluorine atom, and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorodiethylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: Fluorodiethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form diethylphosphine and other lower oxidation state derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium bromide.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Diethylphosphine and related derivatives.
Substitution: Halogenated phosphine oxides and other substituted products.
Scientific Research Applications
Fluorodiethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of fluorodiethylphosphine oxide involves its interaction with molecular targets through its phosphorus and fluorine atoms. The compound can act as a ligand, forming complexes with metal ions and influencing catalytic processes. Its reactivity is influenced by the electronic effects of the fluorine atom and the steric effects of the ethyl groups.
Comparison with Similar Compounds
Diethylphosphine oxide: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluorotrimethylphosphine oxide: Contains three methyl groups instead of ethyl groups, leading to variations in steric and electronic properties.
Fluorodiphenylphosphine oxide: Contains phenyl groups, which significantly alter its chemical behavior and applications.
Uniqueness: Fluorodiethylphosphine oxide is unique due to the presence of both ethyl groups and a fluorine atom, which impart distinct electronic and steric properties. These characteristics make it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
756-78-5 |
|---|---|
Molecular Formula |
C4H10FOP |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]ethane |
InChI |
InChI=1S/C4H10FOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
InChI Key |
VUWGFHQTOFNEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


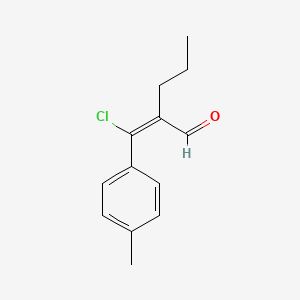
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
